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Compound of Interest

Compound Name:
2-chloro-6-methyl-N-

phenylbenzamide

CAS No.: 1386861-46-6

Cat. No.: B2549283 Get Quote

Executive Summary & Scaffold Analysis
The N-phenylbenzamide moiety is a "privileged scaffold" in medicinal chemistry, capable of

binding diverse biological targets depending on its decoration. While historically significant in

kinase inhibition (e.g., BCR-ABL targeting), recent high-impact optimization has shifted toward

bacterial cell division inhibitors targeting the FtsZ protein (filamenting temperature-sensitive

mutant Z).

This guide critically analyzes the SAR of N-phenylbenzamide analogs, contrasting early-

generation compounds with optimized clinical candidates (e.g., PC190723 vs. TXA707). It

provides actionable insights for researchers designing modulators for FtsZ (antibacterial) and

Kinases (anticancer).

The Pharmacophore
The scaffold consists of three critical regions:

Region A (Benzamide Core): Controls metabolic stability and hydrogen bond alignment.

Region B (Linker): The amide bond (

) acts as a rigid spacer, critical for orienting the two aromatic systems.
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Region C (N-Phenyl Ring): The primary vector for specificity; in FtsZ inhibitors, this ring is

often fused or substituted with heteroaromatics (e.g., thiazolopyridine).

SAR Deep Dive: FtsZ Inhibition
Context: FtsZ is a bacterial tubulin homolog.[1][2] Inhibiting FtsZ polymerization prevents Z-ring

formation, causing bacterial cell death.

Region A: The Benzamide Ring[3]
Early Generation (PC190723): Featured a 3-methoxy group.[3] While potent, it suffered from

rapid metabolic clearance.

Optimization (TXA707/TXH9179): Replacing the 3-methoxy group with 2,6-difluoro

substitution on the benzamide ring significantly improved metabolic stability (microsomal

stability) and potency. The fluorine atoms fill the hydrophobic cleft of the FtsZ interdomain

site more efficiently than the methoxy group.

Region B: The Amide Linker
Strict Requirement: The amide hydrogen acts as a hydrogen bond donor to the backbone

carbonyl of Val207 (in S. aureus FtsZ).

Modifications: Methylation of the amide nitrogen abolishes activity, confirming the necessity

of the H-bond donor. Bioisosteres (e.g., esters, sulfonamides) generally result in a loss of

potency, highlighting the specific geometric requirement of the amide.

Region C: The N-Phenyl "Tail"
The Specificity Driver: The phenyl ring attached to the nitrogen is rarely unsubstituted. In

high-potency analogs, this phenyl ring serves as a connector to a thiazolo[5,4-b]pyridine

system.

C7-Substitution: Substituents at the para-position relative to the amide (or on the fused

heterocycle) determine the spectrum of activity.

Chlorine (PC190723): Good potency but poor physicochemical properties.
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Trifluoromethyl (TXA707): Enhanced lipophilicity and membrane permeability.

Acetylene (TXH9179): Superior bactericidal activity and reduced frequency of resistance

(FOR).

SAR Visualization
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Caption: Structural dissection of N-phenylbenzamide optimization from early hits to clinical

candidates.

Comparative Performance Analysis
The following table contrasts the performance of the benchmark compound (PC190723)

against optimized analogs in Staphylococcus aureus (MRSA) models.
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Feature
PC190723

(Benchmark)
TXA707

(Optimized)
TXH9179 (Next-
Gen)

Benzamide Subst. 3-Methoxy 2,6-Difluoro 2,6-Difluoro

Tail Moiety
6-Chloro-

thiazolopyridine

6-CF3-

thiazolopyridine

6-Acetylene-

thiazolopyridine

Target
FtsZ (Interdomain

cleft)

FtsZ (Interdomain

cleft)

FtsZ (Interdomain

cleft)

MIC (MRSA) 1.0 µg/mL 0.5 µg/mL 0.125 - 0.25 µg/mL

Serum Stability Low (< 30 min) High (> 2 hrs) High

Resistance Freq.

Key Limitation
Poor solubility, rapid

metabolism

High protein binding

(99%)
Balanced profile

Interpretation:

Potency: The shift from methoxy to difluoro (TXA707) doubles potency.

Resistance: The acetylene modification in TXH9179 significantly lowers the frequency of

resistance, a critical parameter for FtsZ inhibitors which are prone to single-point mutations

(e.g., G196A).

Experimental Protocols
Chemical Synthesis: General Amide Coupling
Rationale: The formation of the amide bond is the limiting step. Acid chloride activation is

preferred over coupling reagents (EDC/HOBt) for electron-deficient anilines often used in these

analogs.

Protocol:

Activation: Dissolve the substituted benzoic acid (1.0 eq) in anhydrous dichloromethane

(DCM). Add oxalyl chloride (1.2 eq) and a catalytic drop of DMF. Stir at room temperature
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(RT) for 2 hours until gas evolution ceases.

Evaporation: Remove solvent and excess oxalyl chloride in vacuo to yield the crude acid

chloride.

Coupling: Redissolve the acid chloride in dry DCM. Add the substituted aniline (1.0 eq) and

pyridine (3.0 eq) or triethylamine (TEA) as a base.

Reaction: Stir at RT for 4–12 hours. Monitor by TLC (Hexane:EtOAc 7:3).

Workup: Quench with 1M HCl (to remove unreacted amine/pyridine). Wash with saturated

and brine. Dry over

.[4]

Purification: Recrystallize from ethanol or purify via silica gel flash chromatography.

Biological Assay: FtsZ GTPase Inhibition
Rationale: FtsZ is a GTPase; polymerization is GTP-dependent.[1] Measuring phosphate

release is a direct proxy for inhibitor binding.

Protocol:

Reagents: Recombinant S. aureus FtsZ protein, GTP, Malachite Green Phosphate Assay Kit.

Buffer: 50 mM HEPES (pH 7.5), 50 mM KCl, 5 mM

.

Incubation: Incubate FtsZ (5 µM) with the test compound (0.1 – 100 µM) in buffer for 10

minutes at 30°C. DMSO concentration must be < 2%.

Initiation: Add GTP (1 mM) to initiate polymerization/hydrolysis.

Termination: After 30 minutes, add Malachite Green reagent to quench the reaction.

Readout: Measure absorbance at 620 nm. Calculate
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by plotting % inhibition vs. log[concentration].

Mechanism of Action Visualization
The N-phenylbenzamide analogs function as allosteric inhibitors. They do not bind the GTP site

(like nucleotide analogs) but rather a hydrophobic cleft between the C-terminal and N-terminal

subdomains.
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Caption: Allosteric blockade of FtsZ polymerization by benzamide analogs.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b2549283#structure-activity-relationship-sar-of-n-
phenylbenzamide-analogs]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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